N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-18-6-5-9-21(16-18)27-12-14-28(15-13-27)22(29)11-10-20-17-31-24(25-20)26-23(30)19-7-3-2-4-8-19/h2-9,16-17H,10-15H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLIYWOKBWAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural components of this compound suggest a multifaceted mechanism of action, which can be explored through various biological assays and studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H30N6O2S, with a molecular weight of 478.62 g/mol. The compound features a thiazole ring, a piperazine moiety, and a benzamide structure, which are known to contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural features have shown efficacy against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the benzamide structure can enhance anti-tubercular properties.
Anticancer Potential
The presence of the piperazine group in the compound suggests potential anticancer activity. Research has highlighted that piperazine derivatives can act as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways involved in tumor growth and metastasis. The unique combination of the thiazole and benzamide structures may enhance its ability to inhibit specific kinases associated with cancer progression.
Central Nervous System Activity
The m-tolylpiperazinyl group indicates possible central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that this compound could potentially influence CNS disorders. In vitro studies would be necessary to confirm these effects and elucidate the underlying mechanisms.
Study on Anti-Tubercular Agents
In a study focused on synthesizing novel anti-tubercular agents, several compounds were designed based on the benzamide scaffold. Among these, specific derivatives demonstrated notable activity against Mycobacterium tuberculosis with low cytotoxicity towards human cells. The findings highlight the potential for further development of this compound as a lead compound for tuberculosis treatment .
Kinase Inhibition Studies
Research into kinase inhibitors has shown that derivatives containing thiazole and benzamide structures can effectively inhibit various kinases implicated in cancer and metabolic disorders. For example, compounds structurally related to this compound have been evaluated for their binding affinity and inhibitory activity against specific kinases, revealing promising results for therapeutic applications in oncology.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| N-(4-(3-oxo... | Thiazole, Piperazine | Anti-tubercular | IC50: 1.35 - 2.18 μM |
| 8-fluoro... | Indole, Pyrimidine | Kinase inhibition | Potential anticancer |
| 6-Hydroxy... | Hydroxyphenyl | Anticancer | Enhanced solubility |
Comparison with Similar Compounds
N-3-(Boc-aminopropyl)-4-[4-(8-(4-oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzamide
Structural Similarities :
- Shares a benzamide core and piperazine substituent.
- Utilizes a carbonyl-containing linker (octanoyl vs. 3-oxopropyl).
Key Differences :
Implications :
- The thioxo-quinazolinone may enhance hydrogen bonding, affecting target affinity.
- The octanoyl chain could increase lipophilicity compared to the shorter 3-oxopropyl linker in the target compound.
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d)
Structural Similarities :
- Contains a benzamide group and thiazole ring.
- Features a ketone (3-oxo) functional group.
Key Differences :
Implications :
- The sulfamoyl group may confer acidity, influencing solubility.
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide (877634-08-7)
Structural Similarities :
- Shares a piperazine ring substituted with an aryl group (4-methoxyphenyl vs. m-tolyl).
Key Differences :
- Core Structure : Pivalamide replaces benzamide; furan replaces thiazole.
- Linker : Ethyl chain instead of 3-oxopropyl.
Implications :
- The bulky pivalamide group may reduce metabolic degradation but decrease solubility.
- The furan ring’s electron-rich nature could alter electronic interactions with biological targets .
Data Tables
Table 2: Functional Group Impact
| Compound | Key Functional Groups | Potential Biological Implications |
|---|---|---|
| Target Compound | Thiazole, 3-oxopropyl, m-tolyl | Enhanced receptor binding via piperazine |
| N-3-(Boc-aminopropyl)-4-[...]benzamide | Quinazolinone, octanoyl | Increased lipophilicity; possible protease inhibition |
| Compound 3d | Sulfamoyl, propenyl | Rigid structure may limit conformational flexibility |
| 877634-08-7 | Furan, pivalamide | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
